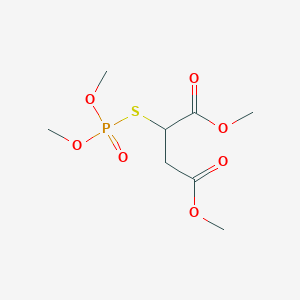
Phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol, commonly known as malathion, is a widely used organophosphate insecticide. This compound has been used for over 60 years to control pests in agriculture, forestry, and public health. Malathion is known for its effectiveness against a wide range of insects, including mosquitoes, flies, and aphids.
Wirkmechanismus
Malathion works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and eventually paralysis and death of the insect.
Biochemical and Physiological Effects:
Malathion has been shown to have toxic effects on non-target organisms, including humans. Exposure to malathion can cause a range of symptoms, including nausea, vomiting, dizziness, and headaches. Long-term exposure to malathion has been linked to increased risk of cancer, neurological disorders, and reproductive problems.
Vorteile Und Einschränkungen Für Laborexperimente
Malathion is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, its toxic effects on non-target organisms, including humans, limit its use in laboratory experiments.
Zukünftige Richtungen
1. Development of alternative insecticides that are less toxic to non-target organisms.
2. Development of new formulations of malathion that are more effective against pests and less toxic to non-target organisms.
3. Study of the long-term effects of malathion exposure on human health.
4. Development of new methods for monitoring and controlling insecticide resistance in pests.
5. Investigation of the effects of malathion on non-insect organisms, such as birds and fish.
Synthesemethoden
Malathion is synthesized by the reaction of dimethyl phosphorochloridothioate with 1,2-bis(methoxycarbonyl)ethanethiol. The resulting product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
Malathion has been extensively studied for its insecticidal properties. It has been used to control pests in crops, such as cotton, citrus, and vegetables. Malathion has also been used in public health programs to control mosquitoes that carry diseases, such as malaria and dengue fever. In addition, malathion has been used in forestry to control forest pests, such as spruce budworm.
Eigenschaften
CAS-Nummer |
1795-58-0 |
|---|---|
Produktname |
Phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol |
Molekularformel |
C8H15O7PS |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C8H15O7PS/c1-12-7(9)5-6(8(10)13-2)17-16(11,14-3)15-4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
ZHVVLAPWOXUPHN-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



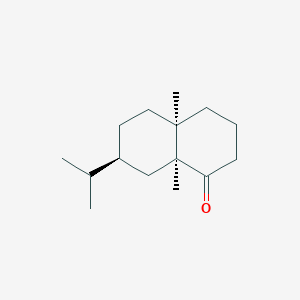


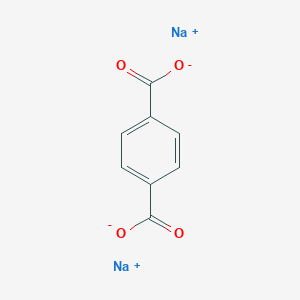


![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)
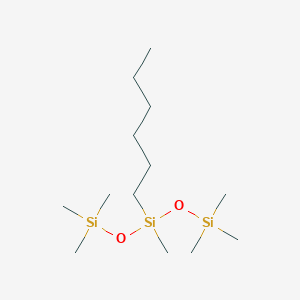
![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
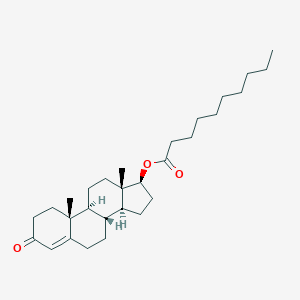
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)
